1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene
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Overview
Description
1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9S. This compound is characterized by the presence of multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring. The high electronegativity of fluorine atoms imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where benzene derivatives are treated with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development, especially in the creation of fluorinated drugs with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication. The compound’s ability to form strong hydrogen bonds and van der Waals interactions contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: Lacks the trifluoromethylthio group, making it less reactive in certain chemical reactions.
1,4-Bis(trifluoromethyl)benzene: Has a different substitution pattern, affecting its chemical and physical properties.
1,3,5-Trifluorobenzene: Contains fewer trifluoromethyl groups, resulting in different reactivity and applications.
Uniqueness
1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct electronic and steric effects. These effects enhance its reactivity and make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H2F10S |
---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
1-fluoro-2,3-bis(trifluoromethyl)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-5-2-3(20-9(17,18)19)1-4(7(11,12)13)6(5)8(14,15)16/h1-2H |
InChI Key |
AMOSEDCIBYLRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)F)SC(F)(F)F |
Origin of Product |
United States |
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